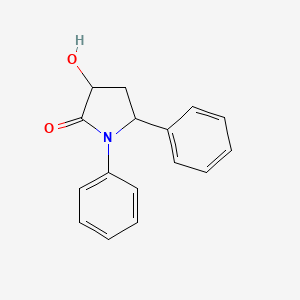
n2,n2-Dibutyl-n-carbamoylglycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n2,n2-Dibutyl-n-carbamoylglycinamide is a chemical compound known for its unique structure and properties. It is used in various scientific research applications due to its potential reactivity and versatility in chemical synthesis.
Métodos De Preparación
The synthesis of n2,n2-Dibutyl-n-carbamoylglycinamide typically involves the reaction of glycinamide with dibutylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
n2,n2-Dibutyl-n-carbamoylglycinamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
n2,n2-Dibutyl-n-carbamoylglycinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism by which n2,n2-Dibutyl-n-carbamoylglycinamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. Detailed studies are required to fully elucidate these mechanisms.
Comparación Con Compuestos Similares
n2,n2-Dibutyl-n-carbamoylglycinamide can be compared with other similar compounds such as N,N-dimethylformamide and N,N-dimethylacetamide. These compounds share some structural similarities but differ in their chemical properties and reactivity. The uniqueness of this compound lies in its specific functional groups and the resulting chemical behavior.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique properties and reactivity make it a valuable tool for chemists, biologists, and industrial researchers alike. Further studies are needed to fully explore its applications and mechanisms of action.
Propiedades
Número CAS |
28788-22-9 |
|---|---|
Fórmula molecular |
C11H23N3O2 |
Peso molecular |
229.32 g/mol |
Nombre IUPAC |
N-carbamoyl-2-(dibutylamino)acetamide |
InChI |
InChI=1S/C11H23N3O2/c1-3-5-7-14(8-6-4-2)9-10(15)13-11(12)16/h3-9H2,1-2H3,(H3,12,13,15,16) |
Clave InChI |
IYZKSPKMQZCCBN-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCC)CC(=O)NC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


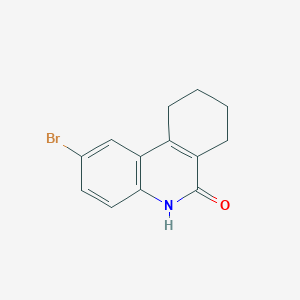

![4(3H)-Pyrimidinone,2-amino-6-[(3-chloro-4-methylphenyl)amino]-5-nitroso-](/img/structure/B14006186.png)

![(NZ)-N-[(3-chloro-4-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B14006205.png)
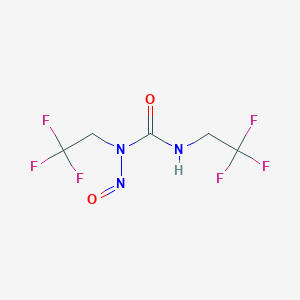

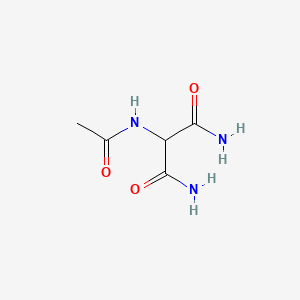

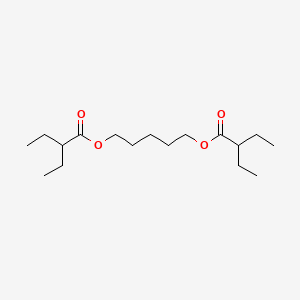
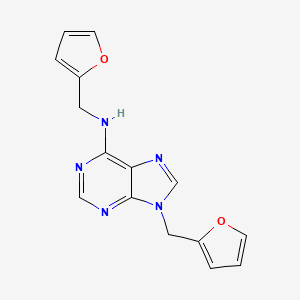
![2-[(4-Chloro-2-methylphenoxy)methyl]oxirane](/img/structure/B14006244.png)

